Cas no 1805056-08-9 (3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride)

3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride is a highly reactive heterocyclic compound featuring a pyridine core substituted with chloro, cyano, difluoromethyl, and carbonyl chloride functional groups. Its multifunctional structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex molecules requiring selective reactivity. The presence of both electron-withdrawing (cyano, carbonyl chloride) and fluorinated groups enhances its utility in cross-coupling reactions and nucleophilic substitutions. The carbonyl chloride moiety allows for further derivatization via acylations or esterifications. This compound is particularly suited for applications demanding precise functionalization, offering synthetic flexibility in the development of bioactive compounds. Proper handling under inert conditions is recommended due to its sensitivity to moisture.
3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride structure
1805056-08-9 structure
商品名:3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride
CAS番号:1805056-08-9
MF:C8H2Cl2F2N2O
メガワット:251.01708650589
CID:4808939

3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride 化学的及び物理的性質

名前と識別子

    • 3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride
    • インチ: 1S/C8H2Cl2F2N2O/c9-5-3(2-13)1-4(7(10)15)14-6(5)8(11)12/h1,8H
    • InChIKey: OBMNLNUUUYGKSM-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C#N)C=C(C(=O)Cl)N=C1C(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 304
  • トポロジー分子極性表面積: 53.8
  • 疎水性パラメータ計算基準値(XlogP): 2.7

3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029054474-1g
3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride
1805056-08-9 97%
1g
$1,519.80 2022-04-01

3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride 関連文献

3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chlorideに関する追加情報

Introduction to 3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride (CAS No. 1805056-08-9) and Its Applications in Modern Chemical Biology

3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride (CAS No. 1805056-08-9) is a highly versatile and synthetically valuable intermediate in the field of pharmaceutical chemistry and chemical biology. This compound, characterized by its pyridine core substituted with a chloro group at the 3-position, a cyano group at the 4-position, and a difluoromethyl group at the 2-position, terminated with a carbonyl chloride functionality at the 6-position, exhibits remarkable reactivity that makes it indispensable in the synthesis of biologically active molecules.

The presence of multiple reactive sites—chloro, cyano, difluoromethyl, and carbonyl chloride—provides a rich palette for medicinal chemists to explore diverse structural modifications. The carbonyl chloride moiety, in particular, is renowned for its ability to participate in nucleophilic addition reactions, enabling the facile introduction of amine or alcohol groups into molecular frameworks. This property is particularly advantageous in the construction of heterocyclic scaffolds commonly found in drug candidates.

3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride finds extensive application in the synthesis of pyridine-based drugs, where its structural motifs are frequently incorporated into lead compounds exhibiting pharmacological activity. For instance, pyridine derivatives have been extensively studied for their roles as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The difluoromethyl group, a key feature of this compound, is known to enhance metabolic stability and binding affinity in drug molecules, making it a preferred substituent in medicinal chemistry.

Recent advancements in drug discovery have highlighted the importance of pyridine derivatives due to their broad spectrum of biological activities. A notable example is the development of Janus kinase (JAK) inhibitors for treating autoimmune diseases. These inhibitors often incorporate pyridine cores modified with electron-withdrawing groups such as cyano and chloro substituents to optimize their binding interactions with target enzymes. The compound under discussion serves as a crucial building block in synthesizing such JAK inhibitors.

The cyano group in 3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride also contributes significantly to its synthetic utility. Cyano groups can be further functionalized through reduction to form amides or carboxylic acids, or through nucleophilic substitution reactions to introduce other heteroatom functionalities. This adaptability makes it an excellent starting material for constructing complex molecular architectures.

In addition to its role in small-molecule drug synthesis, this compound has been explored in the development of agrochemicals and specialty chemicals. The chloro substituent at the 3-position of the pyridine ring allows for further derivatization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups into the molecule.

The difluoromethyl group is another critical feature that imparts unique properties to this compound. Difluoromethylation reactions have gained significant traction in recent years due to their ability to enhance pharmacokinetic profiles of drug candidates. The presence of this group can improve lipophilicity and metabolic stability while reducing susceptibility to enzymatic degradation.

Recent studies have demonstrated the utility of 3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride in constructing novel antiviral agents. Pyridine derivatives have shown promise against various viral infections by inhibiting key viral enzymes or disrupting viral replication cycles. For example, compounds featuring pyridine cores have been investigated for their activity against hepatitis C virus (HCV) proteases and integrase inhibitors for HIV treatment.

The synthesis of 3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride typically involves multi-step organic transformations starting from commercially available pyridine precursors. Key synthetic steps include halogenation at specific positions on the pyridine ring followed by functionalization with cyano and difluoromethyl groups. The introduction of the carbonyl chloride functionality is achieved through chlorination reactions under controlled conditions.

The reactivity of the carbonyl chloride group necessitates careful handling during synthesis and storage due to its tendency to hydrolyze under moisture exposure. However, when used appropriately under inert conditions, it serves as an efficient electrophile for constructing carbon-nitrogen or carbon-oxygen bonds essential for drug molecule assembly.

In conclusion,3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride (CAS No. 1805056-08-9) is a cornerstone intermediate in modern chemical biology and pharmaceutical chemistry. Its unique structural features enable diverse synthetic pathways leading to biologically active compounds with therapeutic potential across multiple disease areas including oncology, immunology, and virology.

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